5-Methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid
Description
5-Methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 5-position and a 4-(trifluoromethoxy)phenyl substituent at the 2-position of the aromatic ring. The trifluoromethoxy group (−OCF₃) is a highly electronegative and lipophilic moiety, which enhances metabolic stability and influences receptor-binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
5-methoxy-2-[4-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-11-6-7-12(13(8-11)14(19)20)9-2-4-10(5-3-9)22-15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJCZOVHOVCTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691797 | |
| Record name | 4-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261556-12-0 | |
| Record name | 4-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol under suitable conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-methoxy-2-(4-trifluoromethoxyphenyl)benzaldehyde or 5-methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid.
Reduction: Formation of 5-methoxy-2-(4-trifluoromethoxyphenyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the methoxy group can modulate its electronic properties. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, and properties:
*Calculated based on formula C₁₅H₁₁F₃O₄.
Key Observations:
- Trifluoromethoxy vs. Methyl/Methoxy Groups : The target compound’s −OCF₃ group confers greater resistance to oxidative metabolism compared to −CH₃ (as in ) or −OCH₃ . This is critical for prolonged half-life in vivo.
- Sulfonamide vs. Carboxylic Acid Linkers : Compound 49 () uses a sulfonamide group to enhance solubility and binding to parasitic targets, whereas the carboxylic acid in the target compound may favor interactions with polar residues in enzymes or receptors.
Physicochemical Properties
- Melting Point : The target compound’s melting point is expected to exceed 150°C (similar to ’s 176–179°C for a related compound), due to strong intermolecular interactions from −OCF₃ and −COOH groups.
- NMR Signatures : The ¹H NMR of the target compound would show aromatic protons downfield-shifted (δ 7.2–8.0 ppm) due to electron-withdrawing −OCF₃, similar to compound 49 (δ 7.77–8.68 ppm, ).
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